6-Cyano-7-nitroquinoxaline-2,3-dione disodium salt (CNQX disodium salt) is a selective and competitive antagonist for a subset of glutamate receptors known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. [, , , , , , , , ]. It is frequently used in neuroscience and related research fields to investigate the roles of these receptors in various physiological and pathological processes [, , , , , , , , ]. CNQX disodium salt is valued for its ability to specifically block AMPA/kainate receptors, allowing researchers to isolate their contribution to specific neuronal functions, behaviors, and disease models [, , , , , , , , ].
The synthesis of CNQX disodium salt typically involves several key steps:
This synthetic pathway ensures high purity and yield, making it suitable for laboratory applications.
The molecular structure of CNQX disodium salt can be described as follows:
This structure allows CNQX disodium salt to effectively interact with glutamate receptors, blocking their activation by glutamate .
CNQX disodium salt participates in several significant chemical reactions:
The mechanism of action of CNQX disodium salt primarily involves:
Key physical and chemical properties of CNQX disodium salt include:
These properties contribute significantly to its effectiveness as a research tool.
CNQX disodium salt has diverse applications in scientific research:
CNQX disodium salt (6-Cyano-7-nitroquinoxaline-2,3-dione disodium) functions as a potent, competitive antagonist of ionotropic glutamate receptors, with highest affinity for AMPA receptor subtypes. It binds directly to the glutamate recognition site on GluA1-4 subunits, preventing agonist-induced channel opening. Electrophysiological studies reveal an IC₅₀ of 0.3 μM for recombinant AMPA receptors (GluA2/GluA3 heteromers) expressed in HEK293 cells [1] [4]. This competitive inhibition is reversible upon washout and is evidenced by rightward shifts in glutamate concentration-response curves without affecting maximal responses. In hippocampal slice preparations, CNQX (10 μM) completely abolishes evoked excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons, confirming its role in blocking physiologically relevant AMPA receptor-mediated synaptic transmission [3] [8]. The compound’s water solubility (≥10 mM in aqueous solutions) facilitates its application in physiological assays compared to the parent CNQX molecule [1] [4].
Table 1: Receptor Selectivity Profile of CNQX Disodium Salt
Receptor Type | Subunit Composition | IC₅₀ (μM) | Experimental System |
---|---|---|---|
AMPA | GluA1/GluA2 | 0.3 | Recombinant HEK293 cells |
Kainate | GluK2 | 1.5 | Recombinant HEK293 cells |
NMDA | Glycine site | 25 | Cortical neuron cultures |
GABAA | N/A | >100 | Hippocampal slices |
While CNQX disodium salt antagonizes both AMPA and kainate receptors, it exhibits ~5-fold higher potency at AMPA receptors (IC₅₀ = 0.3 μM) compared to homomeric GluK2 kainate receptors (IC₅₀ = 1.5 μM) [1] [8]. This selectivity arises from distinct interactions with the ligand-binding domains (LBDs) of these receptor subtypes. In GluK2 receptors, CNQX occupies a partially overlapping but non-identical binding pocket compared to AMPA receptors, resulting in weaker stabilization of the closed-cleft conformation of the LBD. Functional assays in cortical neurons demonstrate that 1 μM CNQX suppresses >90% of AMPA-evoked currents but only ~40% of kainate-evoked currents at equivalent agonist concentrations [8]. At concentrations ≤5 μM, CNQX is frequently employed experimentally to isolate kainate receptor-mediated responses, though complete kainate receptor blockade requires higher concentrations (≥20 μM). This differential efficacy is critical for interpreting pharmacological studies of glutamatergic neurotransmission, where CNQX’s preferential AMPA blockade enables dissection of receptor subtype contributions to synaptic physiology [3] [8].
Beyond AMPA/kainate receptors, CNQX disodium salt exhibits modulatory activity at NMDA receptors through non-competitive antagonism at the glycine co-agonist site (IC₅₀ ≈ 25 μM) [1] [2]. Glycine is required for full activation of NMDA receptors, and CNQX competes with glycine binding in the NR1 subunit, as demonstrated by radioligand displacement assays. However, this interaction is pharmacologically separable from its AMPA/kainate antagonism:
The pharmacological profile of CNQX disodium salt undergoes unexpected modulation when AMPA receptors associate with transmembrane AMPA receptor regulatory proteins (TARPs), particularly γ-4, γ-7, and γ-8 isoforms [2] [9]. In recombinant systems expressing GluA subunits with γ-8 TARP:
Table 2: TARP Isoform-Specific Effects on CNQX Pharmacodynamics
TARP Isoform | Resensitization Phenotype | CNQX Effect on Steady-State Current | Modulatory Partners |
---|---|---|---|
γ-2, γ-3, γ-5 | Absent | Pure antagonism | Stargazin (γ-2) |
γ-4, γ-7, γ-8 | Present | Partial agonism (+60% current) | None (recombinant) |
γ-8 + CNIH-2 | Absent | Pure antagonism | Native hippocampal complexes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7